Liquid-Phase Microviscosity Anomaly of 2,4-Pentanediol vs. 1,5-Pentanediol
The temperature dependence of the shear viscosity of the isometric pair 1,5-pentanediol and 2,4-pentanediol exhibits remarkable differences in the liquid phase. The local microviscosity experienced by molecular segments during rotational motions is markedly smaller than the macroscopic shear viscosity in 2,4-pentanediol, especially at lower temperatures, whereas this difference is negligible in 1,5-pentanediol [1]. This discrepancy is attributed to the capacity of 2,4-pentanediol to form bulky ring structures through intramolecular hydrogen bonding [1].
| Evidence Dimension | Ratio of local microviscosity to macroscopic shear viscosity |
|---|---|
| Target Compound Data | Markedly smaller (significant deviation) |
| Comparator Or Baseline | 1,5-Pentanediol (difference is negligible) |
| Quantified Difference | Qualitative but distinct; 2,4-pentanediol exhibits a pronounced decoupling of micro- and macro-viscosity at low temperatures, whereas 1,5-pentanediol does not. |
| Conditions | Temperature range 230-350 K; bulk liquid and solution states studied by depolarized light scattering and viscosity measurements. |
Why This Matters
For applications involving fluid dynamics, formulation rheology, or molecular mobility studies, this microviscosity anomaly is a unique, verifiable physical property of 2,4-pentanediol that is absent in the isomeric 1,5-pentanediol, preventing direct substitution in rheologically sensitive formulations.
- [1] Fytas, G., & Dorfmüller, T. (1981). Depolarized light scattering studies of liquids: 1,5‐ and 2,4‐pentanediol. The Journal of Chemical Physics, 75(11), 5232-5238. View Source
